molecular formula C20H20FN3O3S B2654940 1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE CAS No. 862741-09-1

1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE

Cat. No.: B2654940
CAS No.: 862741-09-1
M. Wt: 401.46
InChI Key: BJOADSGFQIWCOH-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-4-methylpiperazine is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of compounds featuring a 1,3-oxazole core, a five-membered aromatic ring containing oxygen and nitrogen atoms, which is a privileged structure in drug discovery . The molecule is systematically decorated with a benzenesulfonyl group, a 4-fluorophenyl substituent, and a 4-methylpiperazine moiety. A very close structural analogue of this compound, 4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole, has been documented in public chemical databases, confirming the synthetic feasibility and research into this specific chemotype . Compounds containing the 1,3-oxazole scaffold have been investigated for a range of potential therapeutic applications, including as antineoplastic agents . The presence of the 4-methylpiperazine group is a common feature in many biologically active molecules and can influence the compound's physicochemical properties and interaction with biological targets. Similarly, the benzenesulfonyl group is a known pharmacophore in various enzyme inhibitors . This product is intended for research purposes, such as use as a building block in organic synthesis, a standard in analytical method development, or a lead compound in biological screening assays. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-23-11-13-24(14-12-23)20-19(28(25,26)17-5-3-2-4-6-17)22-18(27-20)15-7-9-16(21)10-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOADSGFQIWCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the fluorophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.

    Formation of the piperazine ring: This step may involve the reaction of appropriate amines with dihaloalkanes or other suitable reagents.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: Reactions like Suzuki-Miyaura coupling can be used to introduce additional aromatic groups.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of the Target Compound with Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure Applications
Target Compound C₂₀H₁₉FN₃O₃S ~400 Benzenesulfonyl, 4-fluorophenyl, 4-methylpiperazine Oxazole Pharmaceutical intermediates
1-(Benzenesulfonyl)-4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine (F123-0440) C₂₁H₂₂ClN₃O₃S 431.94 3-Chlorophenyl, benzyl Oxazole Research chemical (available in 21 mg)
1-[5-(2-Cyclopropyl-1,3-oxazol-5-yl)-2-methylbenzene-1-sulfonyl]-4-(4-fluorophenyl)piperazine (G408-2532) C₂₃H₂₄FN₃O₃S 441.52 Cyclopropyl, 4-fluorophenyl Oxazole Research chemical (available in 1 mg)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Not reported Not reported Chlorophenyl, triazole, fluorophenyl Thiazole Structural studies
4-[4-Benzyl-2-(1-morpholin-4-ylheptyl)-1,3-oxazol-5-yl]morpholine (CAS 845791-22-2) C₂₅H₃₇N₃O₃ 427.58 Benzyl, heptyl, morpholine Oxazole Material science

Structural and Electronic Differences

Core Heterocycle: The target compound and analogs F123-0440/G408-2532 share an oxazole core, whereas Compound 4 () features a thiazole ring (sulfur instead of oxygen). The morpholine-containing analog (CAS 845791-22-2) incorporates two morpholine rings, enhancing hydrophilicity and conformational flexibility compared to the target compound’s methylpiperazine group .

Substituent Effects :

  • Halogenated Aryl Groups : The target compound’s 4-fluorophenyl group contrasts with F123-0440’s 3-chlorophenyl substituent. Fluorine’s electronegativity and small size improve metabolic stability, while chlorine may increase steric hindrance .
  • Sulfonyl Groups : All analogs except CAS 845791-22-2 include a sulfonyl group, critical for hydrogen bonding and solubility. The target compound’s benzenesulfonyl moiety is structurally simpler than G408-2532’s methylbenzene-sulfonyl group, which may affect steric bulk .

Planarity and Conformation: Compounds 4 and 5 () exhibit partial non-planarity due to a perpendicular 4-fluorophenyl group, which could reduce stacking interactions in crystallographic studies . The target compound’s planarity (inferred from its oxazole core) may enhance crystallinity, as observed in analogs refined using SHELX software .

Biological Activity

The compound 1-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-4-methylpiperazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3O2SC_{16}H_{18}FN_{3}O_{2}S, with a molecular weight of approximately 335.39 g/mol. The structure includes a piperazine ring substituted with a benzenesulfonyl group and a 4-fluorophenyl moiety, contributing to its unique biological properties.

Biological Activity Overview

Research into the biological activities of this compound has highlighted several key areas:

  • Antitumor Activity : Various derivatives of piperazine compounds have shown promising antitumor effects. For instance, studies have indicated that compounds similar to the one exhibit significant inhibition rates against cancer cell lines, such as HL-60 leukemia cells, with inhibition rates reaching up to 54.59% at specific concentrations .
  • Enzyme Inhibition : The compound's structural features suggest potential as an enzyme inhibitor. Preliminary studies have demonstrated that related compounds can inhibit enzymes like CDC25B, which plays a crucial role in cell cycle regulation .
  • Antimicrobial Properties : Compounds containing piperazine and oxazole moieties have been reported to possess moderate to strong antimicrobial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the benzenesulfonyl group via sulfonation reactions.
  • Final assembly involving the piperazine moiety.

These steps often utilize reagents such as potassium carbonate for base-catalyzed reactions and various solvents to facilitate reaction conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition rates up to 54.59% against HL-60 cells
Enzyme InhibitionSignificant inhibition of CDC25B
AntimicrobialModerate to strong activity against Salmonella typhi

Case Study: Antitumor Activity

A study synthesized several derivatives based on the piperazine structure and evaluated their antitumor activity against various cancer cell lines. The results indicated that specific substitutions on the piperazine ring significantly enhanced cytotoxicity, suggesting structure-activity relationships that could guide future drug design efforts .

Case Study: Enzyme Inhibition

Research focused on enzyme inhibition revealed that compounds with similar structural frameworks demonstrated potent inhibitory effects on CDC25B, an enzyme implicated in tumorigenesis. The study utilized in vitro assays to quantify inhibition rates and elucidated potential mechanisms of action through molecular docking studies .

Q & A

Q. What are the common synthetic routes for preparing 1-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-4-methylpiperazine?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1: Formation of the oxazole core via cyclization of appropriate precursors (e.g., benzoyl chloride derivatives with amino alcohols).
  • Step 2: Introduction of the benzenesulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions.
  • Step 3: Functionalization of the piperazine ring, often using alkylation or acylation reagents (e.g., methyl iodide for N-methylation).
    Key factors include solvent choice (e.g., acetonitrile for polar intermediates), temperature control (reflux conditions for cyclization), and catalysts (e.g., K₂CO₃ for deprotonation). Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. Which spectroscopic and analytical methods are used for structural characterization of this compound?

  • FT-IR: Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, oxazole C=N at ~1650 cm⁻¹) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., fluorophenyl aromatic protons at δ ~7.2–7.8 ppm) and carbon types (e.g., oxazole carbons at δ ~150–160 ppm).
  • X-ray Crystallography: Resolves 3D molecular geometry and confirms stereochemistry. For example, bond angles and torsion angles in the oxazole-piperazine linkage .
  • HPLC: Assesses purity (>95% typical for research-grade material) using C18 columns and UV detection .

Q. What are the initial steps in evaluating the biological activity of this compound?

  • In vitro Screening: Test against bacterial/fungal strains (e.g., E. coli, S. aureus) using disk diffusion or microdilution assays. Minimum inhibitory concentration (MIC) values are determined .
  • Enzyme Inhibition Studies: Target enzymes (e.g., acetylcholinesterase for neurodegenerative applications) via spectrophotometric assays. IC₅₀ values are calculated .
  • Cytotoxicity Assays: Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB protocols to assess apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with acetonitrile or THF to reduce side reactions .
  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps to enhance regioselectivity .
  • Temperature Gradients: Use microwave-assisted synthesis for rapid, controlled heating during cyclization .
  • Workflow Automation: Implement high-throughput robotic platforms for parallel reaction testing .

Q. How can discrepancies between computational (DFT) and experimental structural data be resolved?

  • Basis Set Refinement: Upgrade from 6-311G(d) to 6-311++G(d,p) to better model electron density and hydrogen bonding .
  • Solvent Effects: Incorporate implicit solvent models (e.g., PCM for methanol) into DFT calculations to match experimental NMR conditions .
  • Dynamical Corrections: Apply molecular dynamics (MD) simulations to account for thermal vibrations in X-ray data .

Q. What strategies are used in structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation: Modify the 4-fluorophenyl group (e.g., replace F with Cl, CF₃) to assess electronic effects on bioactivity .
  • Scaffold Hopping: Replace the oxazole ring with thiazole or triazole to evaluate heterocycle-specific interactions .
  • Pharmacophore Modeling: Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .

Q. How can analogs of this compound be designed to improve pharmacokinetic properties?

  • LogP Optimization: Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce lipophilicity and enhance solubility .
  • Metabolic Stability: Block labile sites (e.g., methylpiperazine N-methylation) to prevent CYP450-mediated oxidation .
  • Prodrug Strategies: Convert sulfonyl groups to ester prodrugs for controlled release .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across different studies?

  • Assay Standardization: Re-evaluate protocols using common positive controls (e.g., ciprofloxacin for antibacterial assays) .
  • Cell Line Authentication: Confirm species/origin of cell lines via STR profiling to rule out contamination .
  • Dose-Response Curves: Use nonlinear regression models (e.g., Hill equation) to compare EC₅₀ values across studies .

Q. What methods validate the purity of intermediates in multi-step syntheses?

  • LC-MS: Detect trace impurities (<0.1%) and confirm molecular weights .
  • Elemental Analysis: Compare experimental vs. theoretical C/H/N/S ratios to verify stoichiometry .
  • 2D NMR (HSQC, HMBC): Resolve overlapping signals in complex mixtures .

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